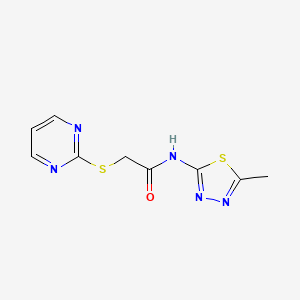![molecular formula C28H23N3O B5576214 2,2-diphenyl-N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide](/img/structure/B5576214.png)
2,2-diphenyl-N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-diphenyl-N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide, also known as DPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DPC belongs to the class of azo compounds and is characterized by its unique cyclopropane ring structure.
Mecanismo De Acción
The mechanism of action of 2,2-diphenyl-N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide is not fully understood. However, it has been proposed that this compound inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2 activity, this compound may reduce the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce the production of inflammatory cytokines such as TNF-α and IL-6. In animal studies, this compound has been shown to reduce pain and inflammation in models of acute and chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,2-diphenyl-N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide in lab experiments is its ability to inhibit COX-2 activity without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This selectivity may reduce the risk of gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. However, one limitation of using this compound is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2,2-diphenyl-N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its solubility and potency. This compound may also be explored as a potential therapeutic agent for other conditions such as neurodegenerative diseases and autoimmune disorders. Overall, the research on this compound holds promise for the development of novel drugs with anticancer and anti-inflammatory properties.
Métodos De Síntesis
The synthesis of 2,2-diphenyl-N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide involves the reaction of 4-phenyldiazenylaniline with 2,2-diphenylcyclopropanecarboxylic acid chloride. This reaction results in the formation of this compound as a yellow solid with a melting point of 188-190°C. The purity of this compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
2,2-diphenyl-N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide has been studied extensively in the field of drug discovery and development. It has been shown to exhibit anticancer activity by inhibiting the growth of various cancer cells such as breast cancer, colon cancer, and lung cancer. This compound has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain conditions.
Propiedades
IUPAC Name |
2,2-diphenyl-N-(4-phenyldiazenylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O/c32-27(29-23-16-18-25(19-17-23)31-30-24-14-8-3-9-15-24)26-20-28(26,21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-19,26H,20H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOVGVTVOBELIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-propyl-1'-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B5576134.png)
![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5576141.png)
![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5576160.png)
![5-bromo-N'-[2-(trifluoromethyl)benzylidene]-2-furohydrazide](/img/structure/B5576162.png)
![2-fluoro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5576173.png)
![4-{[4-(dimethylamino)benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5576202.png)

![dimethyl 4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5576224.png)
![2-ethyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}pyrimidine](/img/structure/B5576230.png)
![1-butyl-5-(4-methyl-1,3-oxazol-5-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5576238.png)
![4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5576245.png)
![1-(3-{[(5-chloro-1,3-benzoxazol-2-yl)thio]methyl}-4-methoxyphenyl)ethanone](/img/structure/B5576252.png)
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5576254.png)
![N-[(3S*,4R*)-4-isopropyl-1-(8-methoxy-2-quinolinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5576259.png)
